molecular formula C11H13ClN2O2 B2972614 2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride CAS No. 2253630-68-9

2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride

Cat. No.: B2972614
CAS No.: 2253630-68-9
M. Wt: 240.69
InChI Key: CDDRMQVVHFJGBQ-UHFFFAOYSA-N
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Description

2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride is a chemical compound with the molecular formula C11H12N2O2·HCl. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride typically involves the reaction of 2-aminophenol with morpholine in the presence of a suitable catalyst. One common method is the condensation reaction between 2-aminophenol and an aldehyde, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. For example, the use of nanocatalysts or metal catalysts can enhance the reaction rate and selectivity . The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride is unique due to its combined structural features of both morpholine and benzoxazole, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-morpholin-3-yl-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDRMQVVHFJGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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